molecular formula C14H14 B1610905 2-Methyl-3-(1-naphthyl)-1-propene CAS No. 28530-21-4

2-Methyl-3-(1-naphthyl)-1-propene

Cat. No. B1610905
CAS RN: 28530-21-4
M. Wt: 182.26 g/mol
InChI Key: PCQQEIJTESQZOA-UHFFFAOYSA-N
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Description

“2-Methyl-3-(1-naphthyl)-1-propene” is a chemical compound with the linear formula C14H17N . It is a liquid at room temperature . The compound has a molecular weight of 199.3 .


Chemical Reactions Analysis

The compound may be involved in various chemical reactions. For instance, the protodeboronation of pinacol boronic esters, a process that involves a radical approach, has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Green Chemistry and Synthesis of Fragrant Compounds

Research conducted by Climent et al. (2002) explores the use of solid catalysts in the synthesis of compounds with blossom orange scent, including 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, through acetalization reactions. This study emphasizes the influence of catalyst textural properties, like crystal size and hydrophobicity, on the synthesis process, indicating the compound's role in producing fragrances and flavors through environmentally friendly methods (Climent, Velty, & Corma, 2002).

Biomass Tar Valorization

The conversion of biomass tar into valuable chemical products is detailed in work by Kostyniuk, Bajec, and Likozar (2020), where the transformation of a model mixture into 2-methylnaphthalene and other products is achieved using Ni-modified zeolite catalysts. This research not only showcases the compound's role in enhancing catalyst performance but also its significance in sustainable energy and chemical production (Kostyniuk, Bajec, & Likozar, 2020).

Catalysis and Hydrocarbon Processing

In the field of catalysis, research by Grant et al. (2016) demonstrates the use of boron nitride catalysts for the selective oxidative dehydrogenation of propane to propene, highlighting the potential of such materials in improving the efficiency and selectivity of hydrocarbon processing. This work contributes to the understanding of novel catalytic materials and their applications in the petrochemical industry (Grant et al., 2016).

properties

IUPAC Name

1-(2-methylprop-2-enyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11(2)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQQEIJTESQZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498405
Record name 1-(2-Methylprop-2-en-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(1-naphthyl)-1-propene

CAS RN

28530-21-4
Record name 1-(2-Methylprop-2-en-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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